molecular formula C17H15ClN2O2 B2730819 5-(2-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one CAS No. 272770-04-4

5-(2-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Cat. No. B2730819
CAS RN: 272770-04-4
M. Wt: 314.77
InChI Key: GLDJTIBYIWYOML-UHFFFAOYSA-N
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Description

The compound “5-(2-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one” is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs that enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely contains a benzodiazepine core, which is a fused benzene and diazepine ring. It also has a 2-chlorobenzoyl group and a 4-methyl group attached to this core .


Chemical Reactions Analysis

Benzodiazepines, in general, can undergo a variety of chemical reactions. They can be nitrated, halogenated, and sulfonated in the aromatic ring. The diazepine ring can be reduced, and the carbonyl group can undergo typical carbonyl reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups within the molecule .

Scientific Research Applications

Synthetic Aspects and Chemical Applications

Synthetic Approaches to Benzodiazepines : Research has highlighted the importance of benzodiazepines, such as "5-(2-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one", in medicinal chemistry due to their broad biological activities, including anticonvulsion, anti-anxiety, sedation, and hypnotic effects. A review focusing on the synthetic strategies of 1,4- and 1,5-benzodiazepines using o-phenylenediamine as a precursor over the past five years reveals significant advancements in developing novel and efficient methods for synthesizing these compounds. This research is pivotal for scientists aiming to explore innovative approaches in organic synthesis and drug development (Teli et al., 2023).

Pharmacological Profile and Therapeutic Potential

Benzothiazepines and Their Significance : Benzothiazepines, closely related to benzodiazepines, exhibit a variety of biological activities, including coronary vasodilatory, tranquilizer, antidepressant, and antihypertensive effects. A comprehensive review discusses the structural-activity relationship of potent compounds within this class, underscoring their utility in drug research and potential for developing new therapeutic agents (Dighe et al., 2015).

Clonazepam's Pharmacological Properties : Clonazepam, a benzodiazepine with a structure and pharmacological profile similar to "5-(2-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one", is extensively reviewed for its efficacy in epilepsy. The review covers its broad spectrum of activity against various types of epilepsy, including its use in patients resistant to other antiepileptic drugs, highlighting the drug's chief uses and effectiveness (Finder et al., 1976).

Mechanism of Action

While the specific mechanism of action for this compound is not known, benzodiazepines typically work by enhancing the effect of the neurotransmitter GABA in the brain, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As a benzodiazepine derivative, it could potentially have psychoactive effects and could be harmful if ingested or inhaled .

Future Directions

The future research directions for this compound could involve further exploration of its potential psychoactive effects, as well as its possible applications in medicine, particularly in the treatment of conditions such as anxiety, insomnia, and seizures .

properties

IUPAC Name

5-(2-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11-10-16(21)19-14-8-4-5-9-15(14)20(11)17(22)12-6-2-3-7-13(12)18/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDJTIBYIWYOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

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